molecular formula C15H20O4Si B11837900 Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Cat. No.: B11837900
M. Wt: 292.40 g/mol
InChI Key: VIBXASNHCGRRHO-UHFFFAOYSA-N
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Description

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a complex organic compound featuring a benzofuran ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate typically involves multiple steps. One common approach includes the formation of the benzofuran ring followed by the introduction of the cyclopropane ring. Key steps may involve:

    Formation of Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.

    Introduction of Cyclopropane Ring: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Trimethylsilylation: The hydroxyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the cyclopropane ring may provide stability and rigidity to the molecule. The trimethylsilyl group can protect reactive sites, allowing for selective reactions at other positions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate: Another compound with a trimethylsilyl group and an ester functionality.

    Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.

Uniqueness

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is unique due to the presence of both a benzofuran and a cyclopropane ring, which imparts distinct chemical and physical properties. The trimethylsilyl group also adds to its uniqueness by providing protection and stability during reactions.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Biological Activity

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a bicyclic structure comprising a benzene ring fused to a furan ring. The presence of the trimethylsilyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C15H18O4Si
  • Molecular Weight : 290.38 g/mol

Mechanisms of Biological Activity

Research indicates that benzofuran derivatives, including the compound , exhibit a range of biological activities such as:

  • Antiviral Activity : Some benzofuran derivatives have shown promise as inhibitors of viral enzymes, particularly in the context of Hepatitis C Virus (HCV) . The molecular docking studies suggest that these compounds can effectively bind to the NS5B RNA-dependent RNA polymerase, crucial for viral replication.
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

1. Antiviral Activity Against HCV

A study evaluated various benzofuran derivatives for their inhibitory effects on HCV NS5B polymerase using computer-aided drug design (CADD). The results indicated that certain derivatives exhibited strong binding affinities (ranging from -12.63 to -16.09 Kcal/mol), suggesting their potential as antiviral agents .

2. Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications in the benzofuran structure significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring can enhance antiviral efficacy or alter pharmacokinetic properties .

Comparative Analysis of Biological Activities

CompoundActivityBinding Affinity (Kcal/mol)References
This compoundAntiviralTBD
Benzofuran-1,3,4-oxadiazole derivativesAntiviral-14.11 to -16.09
Benzofuran derivativesAntioxidantTBD

Properties

Molecular Formula

C15H20O4Si

Molecular Weight

292.40 g/mol

IUPAC Name

ethyl 5-trimethylsilyloxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate

InChI

InChI=1S/C15H20O4Si/c1-5-17-15(16)13-12-10-8-9(19-20(2,3)4)6-7-11(10)18-14(12)13/h6-8,12-14H,5H2,1-4H3

InChI Key

VIBXASNHCGRRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O[Si](C)(C)C

Origin of Product

United States

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